molecular formula C16H17NO4 B13539531 4-((tert-Butoxycarbonyl)amino)-2-naphthoic acid CAS No. 2137725-80-3

4-((tert-Butoxycarbonyl)amino)-2-naphthoic acid

Cat. No.: B13539531
CAS No.: 2137725-80-3
M. Wt: 287.31 g/mol
InChI Key: PSGLEYOEYUWSBH-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid: is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The naphthalene ring is then functionalized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include naphthoquinones or other oxidized derivatives.

    Reduction: Products may include alcohols or other reduced forms of the carboxylic acid group.

    Substitution: Products will depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid is used as an intermediate in the preparation of more complex molecules. The Boc-protected amine allows for selective deprotection and further functionalization.

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of molecules that interact with biological targets. The Boc group provides stability during synthetic steps and can be removed under mild conditions to reveal the free amine.

Industry: In the chemical industry, this compound may be used in the synthesis of dyes, pigments, and other materials that require a naphthalene core structure.

Mechanism of Action

The mechanism of action for 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, with the Boc group providing protection during synthesis and being removed to reveal the active amine . The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

  • 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
  • 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid

Comparison: Compared to similar compounds, 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid is unique due to its naphthalene core, which provides distinct electronic and steric properties. The presence of the Boc-protected amine and carboxylic acid groups allows for versatile synthetic modifications, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

CAS No.

2137725-80-3

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid

InChI

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11(14(18)19)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3,(H,17,20)(H,18,19)

InChI Key

PSGLEYOEYUWSBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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